3-Amino-1-(2-methylpyrimidin-4-YL)propan-1-OL
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Overview
Description
3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H13N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMSO with oxalyl chloride
Reduction: LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a primary amine
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiplasmodial and antitrypanosomal activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This mechanism is particularly relevant in its antiplasmodial and antitrypanosomal activities, where it disrupts the metabolic pathways of the pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another amino alcohol with a different aromatic ring structure.
3-Amino-1-(2-methylpyridin-4-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness
3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in research for developing new therapeutic agents and studying enzyme interactions .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-amino-1-(2-methylpyrimidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-6-10-5-3-7(11-6)8(12)2-4-9/h3,5,8,12H,2,4,9H2,1H3 |
InChI Key |
ROCDYBYEQBOZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C(CCN)O |
Origin of Product |
United States |
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